molecular formula C6H9N3O B12829124 1-(5-amino-1-methyl-1H-imidazol-4-yl)ethanone

1-(5-amino-1-methyl-1H-imidazol-4-yl)ethanone

Cat. No.: B12829124
M. Wt: 139.16 g/mol
InChI Key: WHNBKDCUBGTCKR-UHFFFAOYSA-N
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Description

1-(5-amino-1-methyl-1H-imidazol-4-yl)ethanone is a compound that belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. The imidazole ring is a common structural motif in many biologically active molecules, making this compound of significant interest to researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-amino-1-methyl-1H-imidazol-4-yl)ethanone typically involves the reaction of pyrrole with methylamine. This reaction can be carried out under various conditions, but it generally requires a catalyst and a controlled environment to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to optimize yield and purity. The use of high-throughput screening and automated synthesis can also play a role in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-amino-1-methyl-1H-imidazol-4-yl)ethanone can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles, depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

1-(5-amino-1-methyl-1H-imidazol-4-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-amino-1-methyl-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and other interactions, which can modulate the activity of these targets. This compound may also influence various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

    Histidine: An amino acid with an imidazole side chain.

    Histamine: A biogenic amine derived from histidine.

    Imidazole: The parent compound of the imidazole family.

Uniqueness: 1-(5-amino-1-methyl-1H-imidazol-4-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

1-(5-amino-1-methylimidazol-4-yl)ethanone

InChI

InChI=1S/C6H9N3O/c1-4(10)5-6(7)9(2)3-8-5/h3H,7H2,1-2H3

InChI Key

WHNBKDCUBGTCKR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N(C=N1)C)N

Origin of Product

United States

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